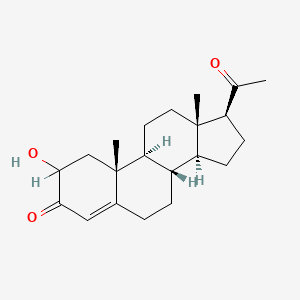

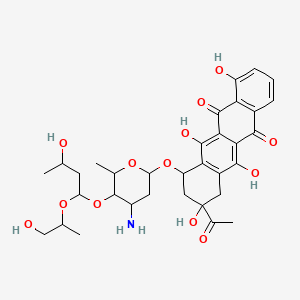

6beta-Hydroxyestradiol-17beta

説明

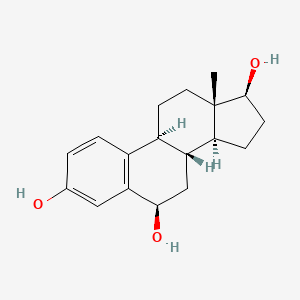

6beta-Hydroxyestradiol-17beta, also known as (6ß,17ß)-Estra-1,3,5 (10)-triene-3,6,17-triol, is a derivative of estradiol . It has a molecular formula of C18H24O3 and a molecular weight of 288.4 .

Synthesis Analysis

The synthesis of 6beta-Hydroxyestradiol-17beta involves enzymes such as 17β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidization reaction at the C17 site of 17β-estradiol efficiently . Two genes, crgA and oxyR, adjacent to 17β-hsd were studied which encoded the potential CrgA and OxyR regulators .

Molecular Structure Analysis

The molecular structure of 6beta-Hydroxyestradiol-17beta is represented by the SMILES notation: C[C@@]1([C@H]2O)C@([H])C@@C3=C4C=CC(O)=C3)([H])[C@]4([H])CC1 .

Chemical Reactions Analysis

The chemical reaction involving 6beta-Hydroxyestradiol-17beta is catalyzed by the enzyme estradiol 6beta-monooxygenase. The reaction is as follows: estradiol-17beta + reduced acceptor + O2 = 6beta-hydroxyestradiol-17beta + acceptor + H2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Hydroxyestradiol-17beta include a density of 1.3±0.1 g/cm3, a boiling point of 492.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .

科学的研究の応用

Detection of 17 β-Estradiol in Environmental Samples

Scientific Field

Environmental Science and Health Care

Summary of Application

17 β-Estradiol is a major contributor to estrogen which regulates the female reproductive system. It is carcinogenic and has a tumor promotion effect relating to breast cancer, lung cancer, and others . A simple method of detecting 17 β-estradiol is important for both environmental estrogen pollution and health care .

Methods of Application

This study demonstrates a single-use, cost-effective 17 β-estradiol biosensor system which can be used for both environmental and health care applications. The bio-recognition mechanism is based on the influence of the redox couple, K 3 Fe (CN) 6 /K 4 Fe (CN) 6 by the interaction between 17 β-estradiol antigen and its α-receptor (ER-α; α-estrogen antibody). The transduction mechanism is an electrochemical analytical technique, differential pulse voltammetry (DPV) .

Results or Outcomes

The levels of 17 β-estradiol antigen studied were between 2.25 pg/mL and 2250 pg/mL. Phosphate buffered saline (PBS), tap water from the Cleveland regional water district, and simulated urine were used as the test media covering the potential application areas for 17 β-estradiol detection .

Determination of 17β-estradiol by Surface-Enhanced Raman Spectroscopy

Scientific Field

Analytical Chemistry

Summary of Application

17β-Estradiol is one of the most potential environmental endogenous estrogens. It can induce serious problems to human health including the adverse effects on reproduction, the growth of body, and the endangerment of the offspring when someone is chronically exposed to it .

Methods of Application

The authors describe an aptamer-based assay for 17β-estradiol. It relies on the combined use of surface enhanced Raman scattering (SERS) and hybridization chain reaction (HCR). The aptamer against 17β-estradiol is applied as the recognition probes, and this results in excellent specificity .

Results or Outcomes

The SERS signal of R6G, best measured at 1651 cm −1 , increases linearly in the wide range from 1 pM to 10 nM. The detection limit can be as low as 0.1 pM .

Detection of 17β-estradiol in Food Matrices

Scientific Field

Food Science and Nutrition

Summary of Application

17β-estradiol is one of the hormonally active compounds that produces a strong estrogenic effect when it enters the organism exogenously, including through food intakes. This can bring potential harmfulness such as malfunction of the endocrine system . Therefore, it is of great significance to develop rapid, sensitive, and selective approaches for the detection of 17β-estradiol in food matrices .

Methods of Application

The principles and applications of different approaches for 17β-estradiol detection include high-performance liquid chromatography, electrochemistry, Raman spectroscopy, fluorescence, and colorimetry .

Results or Outcomes

Although many detection approaches can achieve trace or ultratrace detection of 17β-estradiol, further studies should be focused on the development of in-situ and real-time methods to monitor and evaluate 17β-estradiol for food safety .

Role of 17-Beta Estradiol in Endoplasmic Reticulum Stress

Scientific Field

Molecular Biology

Summary of Application

This study hypothesizes that 17-beta estradiol protects pancreatic beta cells by modulating the unfolded protein response (UPR) in response to endoplasmic reticulum (ER) stress .

Methods of Application

The study observed that ovariectomized female and male ApoE −/− :Ins2 +/Akita mice show significantly increased expression of apoptotic UPR markers .

Results or Outcomes

The study suggests that 17-beta estradiol could have a protective role against ER stress in pancreatic beta cells .

Safety And Hazards

While specific safety data for 6beta-Hydroxyestradiol-17beta was not found, it’s worth noting that its parent compound, 17β-estradiol, is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-UXCAXZQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331474 | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxyestradiol-17beta | |

CAS RN |

3583-03-7 | |

| Record name | 6beta-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)

![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)